molecular formula C11H15BN2O4 B1461577 (4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid CAS No. 957066-08-9

(4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid

Cat. No.: B1461577
CAS No.: 957066-08-9
M. Wt: 250.06 g/mol
InChI Key: CCLRZQKQISTSPU-UHFFFAOYSA-N
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Description

(4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C11H15BN2O4 and its molecular weight is 250.06 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

(4-(3-(2-Acetylhydrazinyl)-3-oxopropyl)phenyl)boronic acid, with the CAS number 957066-08-9, is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound's structure includes a phenylboronic acid moiety, which is known for its ability to interact with various biological targets, including enzymes and receptors.

The molecular formula of this compound is C11_{11}H15_{15}BN2_2O4_4. The compound exhibits the following physical properties:

PropertyValue
Molecular Weight222.06 g/mol
Density1.2 g/cm³
Melting Point80-84 °C
Boiling PointNot specified

The biological activity of boronic acids often involves the inhibition of enzymes, particularly serine β-lactamases (SBLs), which are critical in antibiotic resistance. The ability of this compound to inhibit these enzymes can restore the efficacy of β-lactam antibiotics against resistant strains of bacteria.

Inhibition Studies

Recent studies have shown that phenylboronic acid derivatives can act as low micromolar inhibitors of class A and C β-lactamases. For instance, compounds similar to this compound have been demonstrated to synergistically enhance the activity of antibiotics like meropenem against resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Biological Evaluation

In vitro assays have been conducted to evaluate the antimicrobial efficacy of this compound against various clinical strains. The fractional inhibitory concentration index (FICI) was used to assess the synergistic effects when combined with other antibiotics. Results indicated significant reductions in bacterial viability, particularly when used alongside meropenem, suggesting a promising role in overcoming antibiotic resistance .

Case Studies

  • Klebsiella pneumoniae : In a study involving clinical isolates overexpressing KPC-2 β-lactamase, this compound demonstrated effective inhibition, restoring susceptibility to meropenem with FICI values significantly below 0.5 .
  • Pseudomonas aeruginosa : The compound also showed synergistic activity when combined with ceftazidime against strains overexpressing AmpC β-lactamase, further highlighting its potential as a broad-spectrum inhibitor .

Properties

IUPAC Name

[4-[3-(2-acetylhydrazinyl)-3-oxopropyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BN2O4/c1-8(15)13-14-11(16)7-4-9-2-5-10(6-3-9)12(17)18/h2-3,5-6,17-18H,4,7H2,1H3,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLRZQKQISTSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CCC(=O)NNC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657319
Record name {4-[3-(2-Acetylhydrazinyl)-3-oxopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957066-08-9
Record name 4-Boronobenzenepropanoic acid 1-(2-acetylhydrazide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957066-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[3-(2-Acetylhydrazinyl)-3-oxopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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